molecular formula C20H12Cl2N2O2 B266106 (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Katalognummer B266106
Molekulargewicht: 383.2 g/mol
InChI-Schlüssel: XGTHHNBNQVWQKF-XMHGGMMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as DCPIQ, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DCPIQ belongs to the class of quinazoline derivatives and has been shown to possess potent anticancer properties.

Wirkmechanismus

The exact mechanism of action of (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and Src, which are known to be overexpressed in many types of cancer. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of breast cancer and lung cancer.

Vorteile Und Einschränkungen Für Laborexperimente

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and reproducibility. This compound has also been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound also has some limitations. It is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. This compound also has limited solubility in aqueous solutions, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for the study of (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One direction is to further investigate its mechanism of action and identify other signaling pathways that are inhibited by this compound. Another direction is to evaluate its safety and toxicity profile in animal models and eventually in clinical trials. This compound could also be tested in combination with other anticancer drugs to determine if it has synergistic effects. Finally, this compound could be modified to improve its solubility and bioavailability, which would increase its potential as a cancer therapeutic.

Synthesemethoden

The synthesis of (6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 3,4-dichlorophenol with 2-aminobenzonitrile in the presence of a catalyst to form 4-(3,4-dichlorophenoxy)quinazoline. The resulting compound is then reacted with cyclohexane-1,3-dione in the presence of a base to form this compound. The synthesis method has been optimized to yield high purity this compound with good yield and reproducibility.

Wissenschaftliche Forschungsanwendungen

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast cancer and lung cancer.

Eigenschaften

Molekularformel

C20H12Cl2N2O2

Molekulargewicht

383.2 g/mol

IUPAC-Name

(6E)-6-[4-(3,4-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-10-9-12(11-16(15)22)26-20-13-5-1-3-7-17(13)23-19(24-20)14-6-2-4-8-18(14)25/h1-11,23H/b19-14+

InChI-Schlüssel

XGTHHNBNQVWQKF-XMHGGMMESA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=CC(=C(C=C4)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=CC(=C(C=C4)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.